5-Hexyn-3-ol 5-Hexyn-3-ol
Brand Name: Vulcanchem
CAS No.: 19780-84-8
VCID: VC20744333
InChI: InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
SMILES: CCC(CC#C)O
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

5-Hexyn-3-ol

CAS No.: 19780-84-8

Cat. No.: VC20744333

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyn-3-ol - 19780-84-8

Specification

CAS No. 19780-84-8
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name hex-5-yn-3-ol
Standard InChI InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
Standard InChI Key AJYGRAORQSCNED-UHFFFAOYSA-N
SMILES CCC(CC#C)O
Canonical SMILES CCC(CC#C)O

Introduction

Fundamental Chemical Identity

Chemical Structure and Nomenclature

5-Hexyn-3-ol is an organic compound with the molecular formula C6H10O and CAS Registry Number 19780-84-8. The compound is also known by several synonyms including hex-5-yn-3-ol, 1-Hexyn-4-ol, and 4-Hydroxy-1-hexyne . Its structure features a six-carbon chain with a terminal alkyne functional group (carbon-carbon triple bond) at positions 5-6 and a hydroxyl group attached to the third carbon atom .

The compound's exact mass is 98.073166, with a molecular weight of 98.143 g/mol, making it a relatively small organic molecule . The presence of both alkyne and hydroxyl functional groups in its structure contributes to its chemical versatility and reactivity profile.

Historical Context

Physical and Chemical Properties

Physical Characteristics

5-Hexyn-3-ol exhibits distinctive physical properties that are important for both handling in laboratory settings and industrial applications. These properties are summarized in the following table:

PropertyValue
Molecular Weight98.143 g/mol
Density0.9±0.1 g/cm³
Boiling Point162.6±13.0 °C at 760 mmHg
Melting Point-34°C (estimate)
Flash Point76.8±12.1 °C
Vapor Pressure0.7±0.7 mmHg at 25°C
Index of Refraction1.447
LogP0.87
PSA20.23000

The compound appears as a colorless to pale yellow liquid at standard conditions, with a characteristic odor . Its physical state facilitates handling in laboratory environments, while its moderate boiling point allows for distillation under standard laboratory vacuum conditions.

Chemical Reactivity

The chemical reactivity of 5-Hexyn-3-ol is dominated by its two primary functional groups:

  • Terminal Alkyne Group: This functional group can participate in a variety of reactions typical of alkynes, including:

    • Addition reactions with halogens and hydrogen

    • Cycloaddition reactions

    • Metal-catalyzed coupling reactions

    • Click chemistry applications

  • Secondary Alcohol Group: The hydroxyl functionality enables:

    • Oxidation to ketones

    • Esterification reactions

    • Dehydration reactions

    • Substitution reactions

This dual functionality makes 5-Hexyn-3-ol particularly versatile as a building block in organic synthesis, allowing for selective modifications at either functional group .

Future Perspectives

Research Frontiers

The unique structure and reactivity of 5-Hexyn-3-ol suggest potential for expanded applications in advanced synthetic methodologies. Future research may focus on:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel catalytic systems for transformations involving the compound

  • Investigation of potential biological activities of derivatives

  • Application in click chemistry and bioconjugation reactions

Market Projections

The market analysis indicates potential growth in the 5-Hexyn-3-ol market from 2020 to 2030 . This projected growth suggests increasing demand and applications for this compound, potentially driven by:

  • Expanded use in pharmaceutical intermediates

  • Growth in specialty chemical markets

  • Development of new applications leveraging its dual functionality

  • Advancements in production technology reducing costs

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